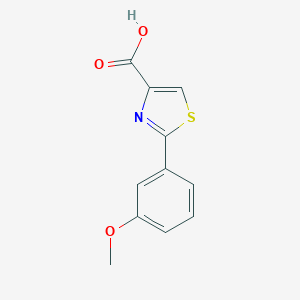

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-methoxyphenols derivatives involves the design and synthesis of six compounds containing the 2-methoxyphenol moiety core structure . Another example is the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .Molecular Structure Analysis

The molecular structure of similar compounds such as (2-Methoxyphenyl)acetic acid has been analyzed using various spectroscopic techniques . These techniques include 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Chemical Reactions Analysis

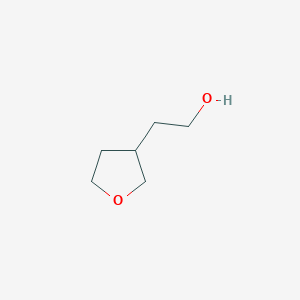

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as (2-Methoxyphenyl)acetic acid have been analyzed. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been reported .Applications De Recherche Scientifique

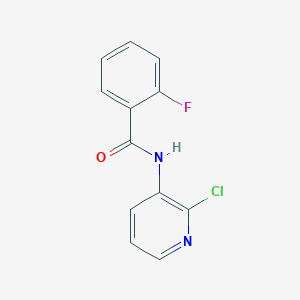

Antioxidant and Anti-inflammatory Applications

- The synthesis and evaluation of benzofused thiazole derivatives, including 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid analogs, have shown promising antioxidant and anti-inflammatory activities. These compounds were synthesized via cyclocondensation reactions and evaluated for their biological activities. Notably, compounds demonstrated significant activity against reactive oxygen species (ROS), highlighting their potential as therapeutic agents for conditions associated with oxidative stress and inflammation (Raut et al., 2020).

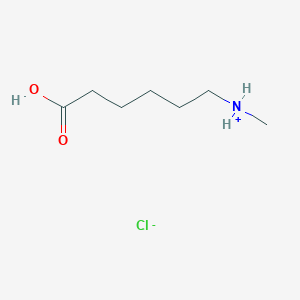

Role in Liquid-Liquid Extraction (LLX) of Carboxylic Acids

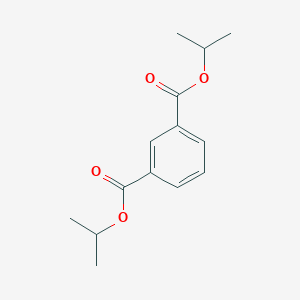

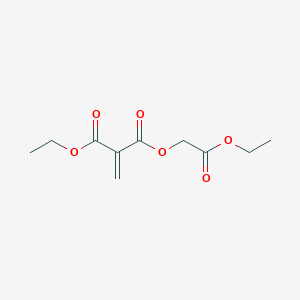

- The solvent development for liquid-liquid extraction of carboxylic acids has seen advancements with the introduction of novel solvents, including ionic liquids. This research is driven by the need to efficiently recover carboxylic acids from aqueous streams, which are key precursors for bio-based plastics. The discussion includes solvent property models that may aid in solvent selection, focusing on the extraction and regeneration strategies to enhance the economic feasibility of the process (Sprakel & Schuur, 2019).

Pharmacological Potential

- Thiazole derivatives, including those related to 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid, have been extensively explored for their pharmacological potential. These compounds exhibit a wide range of biological activities, such as antimicrobial, antiviral, and anticancer properties. Their structural versatility allows for significant chemical modifications, enhancing their bioactivity and selectivity. This versatility underscores their importance in medicinal chemistry as scaffolds for the development of new therapeutic agents (Lelyukh, 2019).

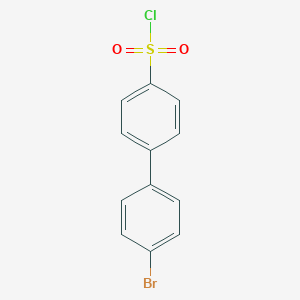

Synthesis and Transformation for Heterocyclic Compounds

- The synthesis and chemical transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazole derivatives, have been explored for their chemical and biological properties. These studies aim to develop novel synthetic routes and explore the biological activities of these compounds, indicating their potential for applications in various pharmaceutical areas (Abdurakhmanova et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds such as 2-(3’-methoxyphenyl) benzimidazole-4-carboxamide have been found to target poly [adp-ribose] polymerase 1 in humans .

Mode of Action

For instance, 2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide has been reported to interact with its target, Poly [ADP-ribose] polymerase 1 .

Biochemical Pathways

Related compounds such as 3-(4-hydroxy-3-methoxyphenyl) propionic acid have been found to improve hepatic lipid metabolism via gpr41 .

Pharmacokinetics

Similar compounds such as 3-(4-hydroxy-3-methoxyphenyl) propionic acid have been found to undergo rapid metabolism and wide tissue distribution with ≥12% absorption ratio .

Result of Action

Related compounds such as 3-(4-hydroxy-3-methoxyphenyl) propionic acid have been found to contribute to improved hepatic lipid metabolism .

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWFWIIMHLYERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575964 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

115299-07-5 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)